2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize metal-free conditions to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)acetic acid
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)acetic acid
- 4-Methyl-1H-1,2,3-triazol-1-yl acetic acid
Comparison: Compared to these similar compounds, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid exhibits unique properties due to the position of the substituents on the triazole ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
1512226-21-9 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.